molecular formula C6H9ClO4 B050329 dimethyl (2R)-chlorobutanedioate CAS No. 111618-88-3

dimethyl (2R)-chlorobutanedioate

Cat. No. B050329
M. Wt: 180.58 g/mol
InChI Key: YFAYPUHAMBJFRH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2R)-chlorobutanedioate, also known as dimethyl (R)-2-chlorosuccinate, is an important chemical compound that has gained significant attention in recent years due to its diverse applications in various scientific fields. This compound is widely used in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. In

Mechanism Of Action

The mechanism of action of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the formation of a covalent bond between the compound and the target molecule. The compound reacts with the target molecule through nucleophilic substitution, resulting in the formation of a new chiral center. The chiral center is responsible for the biological activity of the compound.

Biochemical And Physiological Effects

Dimethyl (2R)-chlorobutanedioate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antiviral, anticancer, and anti-inflammatory properties. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. Furthermore, it has been shown to possess neuroprotective properties and has been used in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate in lab experiments include its high purity, ease of synthesis, and diverse applications. However, the compound is also highly reactive and requires careful handling. Furthermore, the compound is relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate. One direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound could be used in the development of new chiral catalysts for asymmetric catalysis. Finally, the compound could be used in the synthesis of new biologically active compounds with diverse applications.

Synthesis Methods

The synthesis of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the reaction of dimethyl (2R)-chlorobutanedioate malonate with thionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium bicarbonate to yield the final product. The reaction can be carried out under mild conditions and yields a high purity product.

Scientific Research Applications

Dimethyl (2R)-chlorobutanedioate has been extensively used in various scientific research applications. It has been used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It has also been used as a reagent in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, it has been used as a starting material in the synthesis of various biologically active compounds, including anticancer agents, anti-inflammatory agents, and antiviral agents.

properties

CAS RN

111618-88-3

Product Name

dimethyl (2R)-chlorobutanedioate

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

dimethyl (2R)-2-chlorobutanedioate

InChI

InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

YFAYPUHAMBJFRH-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)Cl

SMILES

COC(=O)CC(C(=O)OC)Cl

Canonical SMILES

COC(=O)CC(C(=O)OC)Cl

synonyms

Butanedioic acid, chloro-, dimethyl ester, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.